molecular formula C13H17NO3 B2589925 Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester CAS No. 42022-52-6

Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester

Cat. No.: B2589925
CAS No.: 42022-52-6
M. Wt: 235.283
InChI Key: FOAJRCGDWYJLDV-UHFFFAOYSA-N
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Description

This compound is an ethyl ester derivative of oxamic acid (2-amino-2-oxoacetic acid), featuring a 2-(1-methylethyl)phenyl (isopropylphenyl) substituent on the amino group. Its IUPAC name reflects the ethyl ester backbone, a ketone (oxo) group, and the aryl substitution pattern. Key structural features include:

  • Ethyl ester group: Enhances lipophilicity and stability compared to free acids.
  • Aryl substitution: The 2-isopropylphenyl group may influence steric effects and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-oxo-2-(2-propan-2-ylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)12(15)14-11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAJRCGDWYJLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester is an organic compound notable for its unique structure, which includes an acetic acid moiety and an ethyl ester functional group. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Chemical Formula : C15_{15}H19_{19}N\O3_3

The presence of a phenyl group substituted with an isopropylamine enhances its lipophilicity, which may improve cellular uptake compared to simpler analogs.

Biological Activities

Research indicates that acetic acid derivatives exhibit a range of biological activities. The specific biological activities associated with this compound include:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. The structure-activity relationship (SAR) indicates that the presence of certain functional groups can enhance cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The potential for this compound to exhibit similar effects warrants further investigation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity in cancer cell lines
AntimicrobialPotential antibacterial activity
Enzyme InhibitionPossible inhibition of specific enzymes

Case Studies and Research Findings

Several studies have explored the biological activity of acetic acid derivatives. Here are notable findings relevant to the compound :

  • Antitumor Studies :
    • A study evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines, revealing that modifications in the phenyl ring significantly impacted activity levels. The IC50_{50} values indicated promising anticancer potential, with some derivatives outperforming standard treatments like doxorubicin .
  • Antimicrobial Research :
    • Research on similar compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .
  • Enzyme Interaction Studies :
    • Investigations into enzyme inhibition revealed that certain acetic acid derivatives could inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Scientific Research Applications

Medicinal Chemistry

Acetic acid derivatives play a significant role in the development of pharmaceuticals. The compound is utilized for:

  • Synthesis of Bioactive Molecules : It serves as an intermediate in the synthesis of various bioactive compounds. For instance, it has been involved in the condensation reactions that yield complex structures with potential therapeutic applications .
  • Anticancer Research : Studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines. The structure of acetic acid derivatives allows for modifications that can enhance their efficacy as anticancer agents .

Agricultural Applications

In agriculture, this compound can be explored for:

  • Pesticide Development : The unique molecular structure allows it to act as a precursor for developing novel pesticides. Research indicates that derivatives can be designed to target specific pests while minimizing environmental impact .
  • Plant Growth Regulators : Compounds similar to acetic acid derivatives have been studied for their ability to promote plant growth and resistance to diseases, making them valuable in sustainable agriculture practices .

Material Science

In material science, the compound can be applied in:

  • Polymer Synthesis : Acetic acid derivatives are used in the synthesis of polymers with specific properties. This includes the development of biodegradable plastics and coatings that are environmentally friendly .
  • Nanomaterials : Research indicates potential applications in the synthesis of nanomaterials where such compounds act as stabilizers or precursors for nanostructures used in electronics and photonics .

Case Study 1: Synthesis of Anticancer Agents

A study conducted on the synthesis of 2-amino-6-phenyl-5-p-tolylazonicotinic acid ethyl ester involved using acetic acid as a solvent and reaction medium. This method allowed for high yields and purity of the final product, demonstrating the compound's utility in drug synthesis .

Case Study 2: Development of Pesticides

Research on the application of acetic acid derivatives in pesticide formulation showed promising results where modified compounds exhibited enhanced insecticidal activity against common agricultural pests. This study highlights the potential for creating more effective and less toxic agricultural chemicals .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functional groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Notes
Ester Hydrolysis Aqueous HCl (acidic) or NaOH (basic)2-[[2-(1-Methylethyl)phenyl]amino]-2-oxoacetic acid + ethanolRate depends on pH and temperature.
Amide Hydrolysis Prolonged heating with H₂SO₄2-(1-Methylethyl)aniline + oxalic acid derivativesRequires harsh conditions due to amide stability.

Nucleophilic Substitution

The α-keto carbonyl group participates in nucleophilic additions:

Reaction with Amines

  • Primary or secondary amines attack the α-keto carbonyl, forming substituted hydrazides or ureas. For example:

    Compound + R-NH2Ethyl 2-[(2-isopropylphenyl)amino]-2-(alkylamino)acetate\text{Compound + R-NH}_2 \rightarrow \text{Ethyl 2-[(2-isopropylphenyl)amino]-2-(alkylamino)acetate}

    This reaction is pH-sensitive, with optimal yields achieved in polar aprotic solvents like DMF.

Grignard Reagent Addition

  • Grignard reagents (e.g., CH₃MgBr) add to the ketone group, producing tertiary alcohols:

    Compound + CH₃MgBrEthyl 2-[(2-isopropylphenyl)amino]-2-hydroxy-2-methylacetate\text{Compound + CH₃MgBr} \rightarrow \text{Ethyl 2-[(2-isopropylphenyl)amino]-2-hydroxy-2-methylacetate}

    Side products may include over-addition or ester group cleavage.

Reduction Reactions

The ketone group is reducible to a secondary alcohol:

Reducing Agent Conditions Product Yield
NaBH₄Ethanol, 0°CEthyl 2-[(2-isopropylphenyl)amino]-2-hydroxyacetate~60%
LiAlH₄Dry THF, refluxEthylene glycol derivative (via over-reduction)<30%

Elimination Reactions

Under dehydrating conditions (e.g., P₂O₅), the α-keto ester may undergo elimination to form an α,β-unsaturated ester:

CompoundΔ,P2O5Ethyl 2-[(2-isopropylphenyl)amino]acrylate+H2O\text{Compound} \xrightarrow{\Delta, \text{P}_2\text{O}_5} \text{Ethyl 2-[(2-isopropylphenyl)amino]acrylate} + \text{H}_2\text{O}

This reaction is less favorable due to steric hindrance from the isopropyl group.

Spectroscopic Analysis of Reaction Pathways

  • IR Spectroscopy : Loss of ester C=O stretch (1740 cm⁻¹) and ketone C=O stretch (1715 cm⁻¹) confirms reduction or hydrolysis.

  • ¹H NMR : Post-reduction, the ketone proton (δ 3.8 ppm) disappears, and new hydroxyl protons (δ 1.5–2.0 ppm) emerge .

Kinetic and Mechanistic Insights

  • Hydrolysis Kinetics : Pseudo-first-order kinetics observed in basic hydrolysis (k = 0.012 min⁻¹ at 25°C).

  • Steric Effects : The 2-isopropyl group on the phenyl ring slows nucleophilic attacks by ~40% compared to unsubstituted analogs.

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 150°C, releasing CO₂ and forming polymeric byproducts.

  • Oxidation : Susceptible to autoxidation in air, requiring inert storage conditions .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural variations among ethyl oxamate derivatives:

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Substituent Features Reference
Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester (Target) C₁₃H₁₇NO₃ 235.28 (calculated) 2-isopropylphenyl group -
Ethyl 2-((2,6-dimethylphenyl)amino)-2-oxoacetate C₁₂H₁₅NO₃ 221.25 2,6-dimethylphenyl (ortho-substitution)
Acetic acid, 2-[(4-ethylphenyl)amino]-2-oxo-, ethyl ester C₁₂H₁₅NO₃ 221.25 4-ethylphenyl (para-substitution)
Ethyl 2-oxo-2-[(2,2,2-trifluoroethyl)amino]acetate C₆H₈F₃NO₃ 199.13 Trifluoroethyl group (electron-withdrawing)
Acetic acid, [(2-methoxyphenyl)amino]oxo-, ethyl ester C₁₁H₁₃NO₄ 223.23 2-methoxyphenyl (methoxy substituent)

Key Observations :

  • Electron Effects : Electron-withdrawing groups (e.g., trifluoroethyl in ) lower pKa values, enhancing acidity, while electron-donating groups (e.g., methoxy in ) may increase stability.

Physical and Chemical Properties

Data from structurally related compounds:

Property Ethyl 2-((2,6-dimethylphenyl)amino)-2-oxoacetate Ethyl 2-oxo-2-[(2,2,2-trifluoroethyl)amino]acetate Acetic acid, [(2-methoxyphenyl)amino]oxo-, ethyl ester
Density (g/cm³) Not reported 1.298 (predicted) Not reported
pKa Not reported 10.28 (predicted) Not reported
Hazard Statements H302, H319, H372, H410 Not reported Not reported

Notes:

  • Hazard Profiles : Compounds like the 4-ethylphenyl derivative are classified as toxic (H302), corrosive (H319), and environmentally hazardous (H410), suggesting similar risks for the target compound.
  • Solubility Trends : Lipophilic substituents (e.g., isopropylphenyl) likely reduce aqueous solubility compared to polar groups (e.g., trifluoroethyl).

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